Galactinol hydrate

Description

Significance of Galactinol (B1212831) Hydrate (B1144303) as a Research Subject in Plant Biology and Biochemistry

Galactinol holds a position of considerable importance in plant biology and biochemistry, primarily for its role as a galactosyl donor in the biosynthesis of the raffinose (B1225341) family of oligosaccharides (RFOs). researchgate.netcaymanchem.comfrontiersin.org RFOs, which include compounds like raffinose, stachyose (B150584), and verbascose (B1348371), are synthesized from sucrose (B13894) through the addition of galactose moieties, a process in which galactinol is the key intermediate. researchgate.netfrontiersin.org The synthesis of galactinol itself is a critical and requisite step for the entire RFO biosynthetic pathway. frontiersin.org

The significance of this pathway, and by extension galactinol, is multifaceted. RFOs are recognized as crucial molecules in plant responses to abiotic stress. researchgate.netfrontiersin.org They accumulate in plant tissues during exposure to stressors such as drought, high salinity, and cold temperatures, where they are thought to function as osmoprotectants, stabilizing cellular membranes and scavenging reactive oxygen species. frontiersin.orgresearchgate.net Research has demonstrated that the overexpression of galactinol synthase (GolS), the enzyme that produces galactinol, can lead to increased accumulation of galactinol and raffinose, thereby improving drought tolerance in transgenic plants like Arabidopsis and rice. thegoodscentscompany.comnih.gov

Furthermore, RFOs serve as transport and storage carbohydrates in some plant families. researchgate.netfrontiersin.org In certain species, they are among the primary sugars translocated in the phloem. researchgate.net They also play a role in seed biology, particularly in protecting the embryo from desiccation during maturation and contributing to seed longevity. researchgate.netusda.govcambridge.org The accumulation of galactinol and RFOs often begins late in seed development and is maintained during the desiccation phase. cambridge.org

Historical Perspectives on Galactinol Hydrate Discovery and Initial Academic Characterization

Galactinol was first isolated and characterized from sugar beet (Beta vulgaris) molasses. caymanchem.comassbt.org Early research focused on separating it from other sugars and cyclitols, like myo-inositol, which is also abundant in beet molasses. assbt.org The process involved complex chromatographic techniques on cation exchange resins to isolate and purify the compound. assbt.org

Initial characterization established galactinol as an alpha-D-galactoside of myo-inositol. nih.gov It was determined that galactinol crystallizes from aqueous ethanol (B145695) solutions as a dihydrate, forming colorless, splintery needles. assbt.org Early studies noted that these crystals would lose their water of crystallization when vacuum dried, though attempts to crystallize the anhydrous form from various organic solvents were unsuccessful. assbt.org The melting point of the dihydrate was observed to be around 114°C in a closed tube, but it decomposed at higher temperatures in an open tube, yielding myo-inositol and other products, but not galactose. assbt.org This decomposition behavior highlighted the nature of the glycosidic bond. assbt.org The synthesis of galactinol is catalyzed by the enzyme galactinol synthase, which transfers a galactose unit from UDP-D-galactose to myo-inositol. caymanchem.comfrontiersin.orgnih.gov

Overview of Key Academic Disciplines Investigating this compound

The study of this compound is inherently interdisciplinary, drawing on expertise from several key scientific fields:

Plant Biology and Physiology : This discipline investigates the functional role of galactinol and the RFO pathway in plant development, seed maturation, and stress tolerance. usda.govmdpi.com Research in this area often involves studying the expression of genes like galactinol synthase under various environmental conditions. usda.govmdpi.com

Biochemistry : Biochemists focus on the enzymatic reactions involved in the synthesis and metabolism of galactinol. nih.gov This includes the isolation, purification, and characterization of enzymes like galactinol synthase, determining their kinetic properties, pH optima, and substrate specificities. nih.gov

Molecular Biology : This field contributes by cloning and characterizing the genes that encode for galactinol synthases. thegoodscentscompany.comnih.gov Molecular biologists analyze gene expression patterns and use genetic engineering techniques to overexpress or suppress these genes to study the resulting physiological effects on plants. thegoodscentscompany.comnih.gov

Structural Biology and Crystallography : These disciplines are concerned with determining the precise three-dimensional structure of molecules. The analysis of galactinol dihydrate using X-ray diffraction falls under this category, providing fundamental insights into its molecular conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.net

Chemistry : Organic chemists work on the synthesis of galactinol and its analogs, which can be used as standards for analytical studies or to investigate the structure-activity relationships of the enzymes involved in its metabolism. caymanchem.com

Structural Characterization and Advanced Spectroscopic Analysis

The definitive three-dimensional structure of galactinol in its solid, hydrated form has been elucidated through advanced analytical techniques, providing a foundational understanding of its chemical properties.

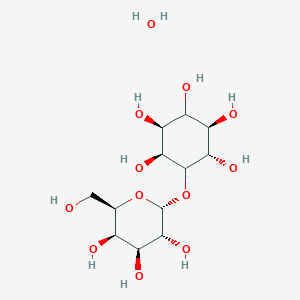

The molecular and crystal structure of galactinol dihydrate [1-O-(alpha-D-galactopyranosyl)-myo-inositol dihydrate] has been determined with high precision using single-crystal X-ray diffraction. nih.govresearchgate.netresearchgate.net This analysis revealed that the crystal belongs to the orthorhombic system with the space group P2(1)2(1)2. nih.govresearchgate.net The detailed crystallographic data provide specific parameters for the unit cell, which is the basic repeating structural unit of the crystal. nih.gov

The structure was refined to a high degree of accuracy, indicated by an R-value of 0.044. nih.govresearchgate.net The analysis showed that while there is no direct hydrogen bond between the galactose and myo-inositol rings, an indirect linkage exists via a water molecule. researchgate.net This conformation is further stabilized by a complex three-dimensional network of hydrogen bonds involving all hydroxyl groups and water molecules. nih.gov Such detailed structural information is vital for understanding the molecule's stability and its interactions with enzymes like raffinose synthase.

Table 1: Crystallographic Data for Galactinol Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.govresearchgate.netresearchgate.net |

| Space Group | P2(1)2(1)2 | nih.govresearchgate.netresearchgate.net |

| Unit Cell Dimension (a) | 15.898(6) Å | nih.govresearchgate.netresearchgate.net |

| Unit Cell Dimension (b) | 19.357(5) Å | nih.govresearchgate.netresearchgate.net |

| Unit Cell Dimension (c) | 5.104(4) Å | nih.govresearchgate.netresearchgate.net |

| Molecules per Unit Cell (Z) | 4 | nih.govresearchgate.netresearchgate.net |

| Final R-value | 0.044 | nih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEGVKNYCJHLIW-BQIVOFNISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Galactinol Hydrate

Precursors and Substrates in Galactinol (B1212831) Hydrate (B1144303) Synthesis

The synthesis of galactinol is contingent upon the availability of two primary precursor molecules: myo-inositol and uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal). The metabolic pathways that produce these substrates are thus intrinsically linked to the rate of galactinol formation.

Myo-inositol Metabolism and Interconnections

Myo-inositol is a cyclic polyol that plays a central role in various metabolic and signaling pathways in plants. Its synthesis from glucose-6-phosphate is a two-step process. First, D-myo-inositol-3-phosphate synthase (MIPS) catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate. acs.org Subsequently, myo-inositol monophosphatase (IMP) dephosphorylates this intermediate to yield free myo-inositol. acs.org

The availability of myo-inositol can be a limiting factor for galactinol synthesis. nih.gov Studies have shown a direct correlation between the cellular pool of myo-inositol and the accumulation of galactinol. nih.gov For instance, in certain low-phytic-acid mutants of barley where the demand for myo-inositol for phytate synthesis is reduced, an increase in both myo-inositol and galactinol levels is observed. nih.gov This highlights the competitive nature of metabolic pathways that utilize myo-inositol and underscores its crucial role as a substrate for galactinol synthase. The synthesis of a single molecule of galactinol necessitates one molecule of myo-inositol, which is later regenerated through the action of galactosyltransferases further down the RFO biosynthetic pathway. cdnsciencepub.com

Uridine Diphosphate Galactose (UDP-Gal) as a Galactosyl Donor

The second essential substrate for galactinol synthesis is Uridine Diphosphate Galactose (UDP-Gal), which provides the galactose moiety. oup.complos.org UDP-Gal is an activated form of galactose, primed for transfer by glycosyltransferases. Its formation is closely tied to sucrose (B13894) metabolism.

The biosynthesis of UDP-Gal can occur through several routes. A primary pathway involves the epimerization of UDP-glucose, a product of sucrose synthase activity, by the enzyme UDP-glucose-4-epimerase. usda.govasm.org This direct link to sucrose, the primary product of photosynthesis, ensures a steady supply of UDP-Gal for various glycosylation reactions, including the synthesis of galactinol. usda.gov While UDP-galactose is a substrate for other biosynthetic processes such as the formation of cell wall components and galactolipids, its role in galactinol synthesis is a critical control point for the production of RFOs. usda.gov The reaction catalyzed by galactinol synthase commits the galactose unit to the RFO pathway. usda.gov

Galactinol Synthase (GolS) Enzyme System (EC 2.4.1.123)

The synthesis of galactinol from myo-inositol and UDP-Gal is catalyzed by the enzyme galactinol synthase (GolS). oup.comnih.gov This enzyme belongs to the glycosyltransferase family 8 (GT8) and is the first and rate-limiting step in the RFO biosynthetic pathway. plos.orgnih.gov

Molecular Biology and Gene Expression of GolS

The regulation of galactinol synthesis occurs significantly at the level of GolS gene expression. The presence of multiple GolS isoforms with distinct expression patterns allows for fine-tuned control of RFO biosynthesis in response to developmental and environmental cues.

In the model plant Arabidopsis thaliana, the GolS gene family is composed of seven members. plos.orgmdpi.com These isoforms, such as AtGolS1, AtGolS2, and AtGolS3, exhibit both overlapping and distinct functions. For example, AtGolS1 and AtGolS2 are highly expressed in mature and dry seeds, suggesting a role in seed desiccation tolerance. plos.org In contrast, other AtGolS genes are expressed at lower levels in seeds. plos.org

The characterization of GolS isoforms has been extended to various other plant species. For instance, eight GolS genes have been identified in the genomes of Citrus sinensis and C. clementina. plos.org Similarly, eight GolS genes have been isolated from cassava (Manihot esculenta), nine from poplar (Populus trichocarpa), and six from soybean (Glycine max). mdpi.comnih.gov These isoforms often display tissue-specific expression patterns. For example, in cassava, some MeGolS genes are highly expressed in leaves and midveins, while others are prominent in fibrous roots. mdpi.com This differential expression suggests that various GolS isoforms may have specialized functions in different parts of the plant. mdpi.com

Table 1: Identified GolS Isoforms in Various Plant Species

| Species | Number of Isoforms | Reference |

|---|---|---|

| Arabidopsis thaliana | 7 | plos.orgmdpi.com |

| Citrus sinensis | 8 | plos.org |

| Citrus clementina | 8 | plos.org |

| Manihot esculenta (Cassava) | 8 | mdpi.com |

| Populus trichocarpa (Poplar) | 9 | mdpi.com |

| Glycine max (Soybean) | 6 | nih.gov |

| Lagerstroemia indica | 13 | chinbullbotany.com |

The expression of GolS genes is highly responsive to a variety of environmental stresses, highlighting the role of galactinol and RFOs in plant stress tolerance. frontiersin.orgnih.gov Abiotic stresses such as drought, high salinity, cold, and heat have been shown to induce the transcription of specific GolS isoforms. plos.orgjst.go.jp

In Arabidopsis, AtGolS1 is induced by heat, salt, and drought stress, while AtGolS2 is responsive to drought and salt stress, and AtGolS3 is specifically induced by cold. plos.org Similarly, in citrus, most CsGolS genes exhibit stress-inducible expression in response to drought and salt. plos.org In cassava, several MeGolS genes are upregulated by drought, cold, and salt stress. mdpi.com For example, MeGolS1 is highly sensitive to salt stress, while MeGolS5 and MeGolS6 are strongly induced by cold. mdpi.com The overexpression of a drought- and salt-responsive GolS gene from black poplar (PnGolS2) in transgenic poplar plants resulted in increased levels of raffinose (B1225341), galactinol, and myo-inositol, and conferred enhanced tolerance to these stresses. jst.go.jp

This transcriptional regulation is a key mechanism by which plants adapt to adverse environmental conditions, with the accumulation of galactinol and subsequent RFOs acting as osmoprotectants and signaling molecules. frontiersin.orguniprot.org The presence of stress-related cis-acting elements in the promoter regions of GolS genes further supports their role in stress-responsive gene networks. mdpi.com

Promoters and Regulatory Elements of GolS Genes

The expression of galactinol synthase (GolS) genes, which are central to the biosynthesis of galactinol, is intricately regulated by a variety of promoters and regulatory elements. These elements enable plants to modulate galactinol production in response to developmental cues and environmental challenges.

Developmental and Tissue-Specific Regulation: GolS gene expression is also under developmental and tissue-specific control. In Arabidopsis thaliana, AtGolS1 and AtGolS2 are highly expressed in mature and dry seeds, while other AtGolS genes show lower expression levels in seeds. nih.gov In the RFO-translocating species cucumber, CsGolS1 is specifically expressed in vascular tissues, suggesting a role in assimilate transport, whereas other CsGolS isoforms are located in mesophyll cells. oup.com This differential expression indicates that various GolS isoforms may contribute to different pools of RFOs, such as those for storage or transport. nih.gov

Hormonal Regulation: The presence of hormone-responsive elements in GolS promoters suggests that phytohormones play a role in regulating their expression. For example, the GmGolS2-1 promoter in soybean contains methyl jasmonate-responsive elements. sci-hub.se This indicates a potential cross-talk between stress responses and hormonal signaling pathways in the regulation of galactinol biosynthesis.

The complex array of regulatory elements in GolS gene promoters underscores the critical role of galactinol in plant physiology, enabling a finely tuned response to a wide range of internal and external signals.

Enzymatic Mechanisms and Kinetics of Galactinol Synthase

Galactinol synthase (GolS; EC 2.4.1.123) is the key enzyme that catalyzes the first committed step in the biosynthesis of the raffinose family of oligosaccharides (RFOs). nih.govoup.com It facilitates the transfer of a galactosyl residue from UDP-D-galactose to myo-inositol, producing galactinol and UDP. researchgate.net

Substrate Specificity and Catalytic Activity

Galactinol synthase exhibits a high degree of specificity for its substrates.

Substrate Binding: The enzyme specifically binds to myo-inositol and UDP-galactose. nih.gov Studies on GolS from zucchini squash leaves revealed Michaelis-Menten constants (Km) of 6.5 mM for myo-inositol and 1.8 mM for UDP-galactose. nih.gov In hybrid poplar, kinetic analyses of two recombinant GolS isoforms, Pa×gGolSI and Pa×gGolSII, showed Km values for UDP-galactose of 0.80 mM and 0.65 mM, respectively. nih.gov While GolS can utilize UDP-glucose as an alternative substrate, its catalytic efficiency is significantly lower compared to UDP-galactose. The enzyme shows little to no affinity for other inositol (B14025) epimers like epi- and scyllo-inositol. nih.gov

Catalytic Motifs: The catalytic activity of GolS is dependent on conserved motifs within its protein structure. A key feature of plant GolS proteins is the presence of a DXD motif and a hydrophobic pentapeptide (APSAA). sci-hub.se Furthermore, a conserved NAG motif has been identified as crucial for substrate binding and the catalytic activity of the enzyme. portlandpress.com Site-directed mutagenesis studies have shown that any alteration within this NAG motif leads to a complete loss of catalytic activity in vitro and disrupts its function in vivo. portlandpress.com

Optimal Conditions: The catalytic activity of GolS is influenced by pH and temperature. The purified enzyme from zucchini squash has an optimal pH of 7.5. nih.gov GolS enzymes from various plant sources generally exhibit pH optima between 7.0 and 8.0 and temperature optima between 35°C and 50°C. nih.gov For instance, GolS from cucumber leaves has an optimal pH of 7-8 and highest activity at 40°C. nih.gov

Cofactor Requirements and Inhibitory Mechanisms

The activity of galactinol synthase is modulated by cofactors and various inhibitory molecules.

Cofactors: GolS activity is enhanced by the presence of certain divalent cations. The enzyme from zucchini squash is significantly enhanced by Mn2+ and dithiothreitol. nih.gov It is only half as active with Mg2+ as it is with Mn2+. nih.gov In contrast, cations such as Co2+, Zn2+, Cu2+, and Fe3+ are strongly inhibitory at 10 mM concentrations. nih.gov Na+, K+, and Ca2+ have little effect on the enzyme's activity. nih.gov

Inhibitors: Various nucleotides and sugars can inhibit GolS activity. At a concentration of 10 mM, UMP, UDP, UTP, AMP, ADP, ATP, NAD+, NADH, NADP+, UDP-xylose, and UDP-mannose exhibit varying degrees of inhibition on the zucchini squash GolS. nih.gov Similarly, 20 mM concentrations of sucrose, talose, galactose, glucose, xylose, and melibiose (B213186) also have inhibitory effects. nih.gov However, stachyose (B150584), raffinose, fructose (B13574), and mannose at 20 mM, and UDP-glucuronic acid and UDP-galacturonic acid at 10 mM, have little to no effect on the enzyme's activity. nih.gov

Table 1: Kinetic Properties of Galactinol Synthase from Different Plant Sources

| Plant Source | Substrate | K_m (mM) | V_max | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Zucchini Squash (Cucurbita pepo) | myo-inositol | 6.5 | 23.3 µmol/min/mg | 7.5 | - |

| Zucchini Squash (Cucurbita pepo) | UDP-galactose | 1.8 | 23.3 µmol/min/mg | 7.5 | - |

| Hybrid Poplar (Populus alba x grandidentata) - Pa×gGolSI | UDP-galactose | 0.80 | 657.5 nM/min | Broad | Broad |

| Hybrid Poplar (Populus alba x grandidentata) - Pa×gGolSII | UDP-galactose | 0.65 | 1245 nM/min | - | - |

| Soybean (Glycine max) | UDP-galactose | 5.2 | 195 nmol/min | 7.0 | 50 |

| Cucumber (Cucumis sativus) | - | - | - | 7.0-8.0 | 40 |

Table 2: Effects of Cations and Inhibitors on Zucchini Squash Galactinol Synthase Activity

| Compound | Concentration | Effect on Activity |

|---|---|---|

| Cations | ||

| MnCl_2 | - | Enhancing |

| MgCl_2 | - | Half as active as with MnCl_2 |

| Na^+, K^+, Ca^(2+) | - | Little effect |

| Co^(2+), Zn^(2+), Cu^(2+), Fe^(3+) | 10 mM | Strongly inhibitory |

| Inhibitors | ||

| UMP, UDP, UTP, AMP, ADP, ATP, NAD^+, NADH, NADP^+, UDP-xylose, UDP-mannose | 10 mM | Inhibitory |

| Sucrose, Talose, Galactose, Glucose, Xylose, Melibiose | 20 mM | Inhibitory |

| Stachyose, Raffinose, Fructose, Mannose | 20 mM | Little to no effect |

| UDP-glucuronic acid, UDP-galacturonic acid | 10 mM | Little to no effect |

Integration of Galactinol Synthesis within Raffinose Family Oligosaccharide (RFO) Biosynthesis

The synthesis of galactinol is the pivotal entry point for the biosynthesis of the raffinose family of oligosaccharides (RFOs), a group of carbohydrates crucial for various physiological processes in higher plants. frontiersin.orgcambridge.org

Role of Galactinol as the Primary Galactosyl Donor for RFOs

Galactinol serves as the essential and primary donor of galactosyl residues for the synthesis of RFOs. researchgate.netfrontiersin.orgcambridge.org The biosynthesis of RFOs begins with the formation of galactinol from UDP-D-galactose and myo-inositol, a reaction catalyzed by galactinol synthase (GolS). frontiersin.orgfrontiersin.org This initial step is a critical checkpoint, controlling the flux of carbon into the RFO pathway. frontiersin.org The synthesized galactinol then provides the galactose moiety for the subsequent elongation of the oligosaccharide chain, starting with the formation of raffinose. researchgate.netcambridge.orgfrontiersin.org While UDP-D-galactose is the ultimate source of the galactose unit, it is not directly used for RFO synthesis; instead, it is first incorporated into galactinol. cambridge.org The concentration of galactinol in developing seeds can be considerably higher than that of UDP-D-galactose, suggesting that galactinol may also function as a transient storage form of activated galactose, separate from the primary carbohydrate metabolism. cambridge.orgfrontiersin.org

In addition to its role with myo-inositol, galactinol is also involved in the galactosylation of methylated inositols like D-ononitol and D-pinitol, particularly in the seeds of legumes. researchgate.netcambridge.org The resulting galactosyl cyclitols can then act as alternative galactosyl donors for the synthesis of stachyose. researchgate.netcambridge.org

Sequential Enzymatic Reactions in RFO Elongation (e.g., Raffinose Synthase, Stachyose Synthase)

Following the synthesis of galactinol, a series of galactosyltransferases catalyze the sequential addition of galactose units to a sucrose molecule, leading to the formation of progressively larger RFOs.

Raffinose Synthase (RafS): The first elongation step is catalyzed by raffinose synthase (EC 2.4.1.82). frontiersin.org This enzyme transfers a galactosyl residue from galactinol to the glucose moiety of sucrose, forming the trisaccharide raffinose. cambridge.orgfrontiersin.org RafS is highly specific for sucrose as the acceptor and galactinol as the donor. cambridge.org The reaction is reversible. frontiersin.org

Stachyose Synthase (StaS): The next step involves the synthesis of the tetrasaccharide stachyose, a reaction catalyzed by stachyose synthase (EC 2.4.1.67). cambridge.orgfrontiersin.org StaS transfers a galactosyl unit from a second molecule of galactinol to raffinose. cambridge.org Unlike RafS, StaS often exhibits a broader substrate specificity. frontiersin.orgfrontiersin.org It can utilize various galactosyl cyclitols as donors and methylated inositols as acceptors. frontiersin.orgfrontiersin.org Some stachyose synthases are multifunctional and can also catalyze the synthesis of the next higher RFO, verbascose (B1348371). frontiersin.org For instance, a multifunctional stachyose synthase from developing pea seeds has been characterized. frontiersin.org

Verbascose Synthase and Higher RFOs: The synthesis of verbascose (a pentasaccharide) and even larger RFOs like ajugose (B3029061) (a hexasaccharide) also proceeds through the galactinol-dependent pathway, with stachyose and subsequent RFOs acting as acceptors for further galactosylation from galactinol. frontiersin.orgcambridge.org It is still a subject of research whether distinct enzymes are responsible for the synthesis of each higher homologue or if stachyose synthases with broad acceptor specificity are responsible. cambridge.org

It is important to note the existence of a galactinol-independent pathway for RFO elongation in some plant species and tissues, catalyzed by galactan:galactan galactosyltransferase (GGT). cambridge.orgfrontiersin.org This enzyme transfers a galactosyl residue from one RFO molecule to another. cambridge.org However, the galactinol-dependent pathway, initiated by GolS, is the more common and well-established route for the biosynthesis of the initial RFO members, raffinose and stachyose. frontiersin.org

Table 3: Enzymes and Reactions in the Galactinol-Dependent RFO Biosynthesis Pathway

| Enzyme | EC Number | Reaction | Substrates | Products |

|---|---|---|---|---|

| Galactinol Synthase (GolS) | 2.4.1.123 | Synthesis of Galactinol | UDP-D-galactose + myo-inositol | Galactinol + UDP |

| Raffinose Synthase (RafS) | 2.4.1.82 | Synthesis of Raffinose | Galactinol + Sucrose | Raffinose + myo-inositol |

| Stachyose Synthase (StaS) | 2.4.1.67 | Synthesis of Stachyose | Galactinol + Raffinose | Stachyose + myo-inositol |

Physiological and Biological Roles of Galactinol Hydrate in Plants

Galactinol (B1212831) Hydrate (B1144303) in Plant Stress Responses

The accumulation of galactinol and its derivatives, the RFOs, is a well-documented response to a variety of abiotic stresses. tandfonline.com These molecules are not merely byproducts of altered metabolism but are active participants in stress tolerance mechanisms. tandfonline.comoup.com Their functions are multifaceted, ranging from acting as compatible solutes to protect cellular structures, to participating in signaling pathways and scavenging harmful reactive oxygen species (ROS). frontiersin.orgoup.com Overexpression of galactinol synthase genes in various plant species has consistently resulted in enhanced tolerance to drought, salinity, and temperature extremes, underscoring the central role of galactinol in mediating these protective effects. researchgate.nettandfonline.comnih.gov

Galactinol hydrate is integral to the mechanisms plants employ to withstand non-biological stressors. Its synthesis is often induced by conditions such as drought, high salinity, and extreme temperatures, indicating its crucial role as a protective agent. nih.gov

In response to water scarcity, many plants accumulate galactinol and RFOs. researchgate.netnih.gov These molecules function as osmoprotectants, which are compatible solutes that help maintain cell turgor and protect cellular structures like membranes and proteins from dehydration-induced damage. researchgate.netoup.com The synthesis of galactinol is energetically favorable for creating osmotic pressure compared to larger oligosaccharides. oup.com

Table 1: Effect of Drought Stress on Galactinol Content in Common Bean Leaves

| Stress Condition | Galactinol Content (mg/g FW) | Percentage Increase |

| Control | 0.60 | - |

| Early Drought | 0.85 | 42% |

| Severe Drought | 1.10 | 83% |

Data adapted from studies on Phaseolus vulgaris. oup.com

High salt concentrations in the soil create both osmotic stress and ionic toxicity for plants. Galactinol accumulation is a key response to mitigate these effects. nih.gov Plants treated with high salinity show increased levels of galactinol and raffinose (B1225341), which act as osmoprotectants. nih.govresearchgate.net The overexpression of galactinol synthase genes has been shown to confer tolerance to high salinity. nih.govapsnet.org

In Arabidopsis, plants overexpressing GolS1 or GolS2 showed increased tolerance to salinity stress. nih.gov This tolerance is correlated with higher intracellular levels of galactinol and raffinose. researchgate.netnih.gov Feeding galactinol to wild-type tobacco plants also resulted in enhanced tolerance to high-salinity conditions (250 mM NaCl). apsnet.org In poplar, overexpression of AtGolS2 and PtrGolS3 led to higher contents of soluble sugars, including galactinol, and improved tolerance to salt stress. researchgate.net These findings suggest that galactinol plays a direct role in protecting plant cells from the detrimental effects of high salt concentrations. apsnet.orgnih.gov

The accumulation of galactinol and RFOs is a critical component of cold acclimation and freezing tolerance in many plant species. frontiersin.orgresearchgate.net These sugars can act as cryoprotectants, stabilizing membranes and protecting cellular components from damage caused by ice crystal formation. researchgate.net

In Arabidopsis thaliana, the AtGolS3 gene is specifically induced by cold stress, leading to the accumulation of galactinol and raffinose. researchgate.netnih.gov Overexpression of cold-inducible wheat galactinol synthase genes (TaGolS1 and TaGolS2) in rice resulted in significantly higher levels of galactinol and raffinose and enhanced tolerance to chilling stress. jst.go.jp Similarly, in tomato, several galactinol synthase genes respond to cold stress, and the application of galactinol improved the plant's cold tolerance. researchgate.net These studies highlight the indispensable role of galactinol in protecting plants against low-temperature stress. jst.go.jpresearchgate.net

Plants respond to heat stress by accumulating various metabolites, including galactinol, to protect cellular functions. frontiersin.org The synthesis of galactinol is often regulated by heat shock transcription factors. nih.govscirp.org For example, in Arabidopsis, the expression of GolS1 and GolS2 is induced by heat stress through the action of Heat Shock Factor A2 (HsfA2). nih.govscirp.org

In chickpea, both galactinol synthase activity and galactinol content significantly increase in seedlings subjected to heat stress. oup.com The galactinol content rose from a baseline of 0.09–0.11 mg/g fresh weight to 0.45 mg/g fresh weight under heat stress. oup.com Studies on rice also indicate that OsGolS1 plays a major role in the heat-stress response, with its expression and the subsequent accumulation of galactinol and raffinose being crucial for thermotolerance. scirp.org The application of galactinol has also been shown to improve the heat tolerance of tomato plants. researchgate.net

Table 2: Galactinol Content in Chickpea Seedlings Under Different Stress Conditions

| Condition | Galactinol Content (mg/g FW) |

| Normal Growth | 0.09–0.11 |

| Heat Stress | 0.45 |

| Oxidative Stress | 0.2–0.3 |

Data sourced from research on Cicer arietinum. oup.com

Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), such as hydroxyl radicals, which can cause significant damage to lipids, proteins, and DNA. oup.com Galactinol has been identified as having a direct role in mitigating this oxidative damage by acting as an antioxidant. nih.govnih.gov

Oxidative Stress Management and Antioxidant Activity

Reactive Oxygen Species (ROS) Scavenging Pathways

This compound, along with its downstream products, the raffinose family oligosaccharides (RFOs), plays a significant role in mitigating oxidative stress in plants by scavenging reactive oxygen species (ROS). tandfonline.comnih.govresearchgate.netnih.gov Under various environmental stress conditions such as high salinity, chilling, and treatment with methyl viologen (a ROS-generating herbicide), plants have been observed to increase the transcription of genes encoding for galactinol synthase (GolS). researchgate.netnih.gov This enzyme is pivotal as it catalyzes the first committed step in the biosynthesis of galactinol and subsequently, RFOs. nih.govplos.org

Research has demonstrated that galactinol and raffinose can directly scavenge hydroxyl radicals, which are among the most damaging ROS. nih.govnih.gov In vitro experiments have shown that both galactinol and raffinose effectively protect salicylate (B1505791) from hydroxyl radical attack. nih.govnih.gov The accumulation of galactinol and raffinose in transgenic Arabidopsis plants overexpressing GolS genes correlated with increased tolerance to oxidative stress. nih.govresearchgate.netnih.gov This suggests a direct antioxidant function of these molecules within the plant cell.

The induction of GolS and raffinose synthase (RS) genes, and the subsequent accumulation of galactinol and raffinose, are considered a specific response to oxidative stress. mdpi.com This is further supported by the observation that heat shock transcription factors, which are known to be involved in stress responses, regulate the expression of GolS genes. nih.govmdpi.com The increased levels of these compounds may help maintain the cellular redox state by directly quenching ROS and supporting the levels of other antioxidants like ascorbic acid (AsA) and glutathione (B108866) (GSH). nih.gov For instance, in rice seedlings under heat stress, an increase in galactinol and raffinose content was observed following a transient increase in hydrogen peroxide (H₂O₂), suggesting their role in consuming this ROS. scirp.org

Protective Effects on Cellular Structures under Oxidative Damage

The accumulation of this compound and raffinose family oligosaccharides (RFOs) provides significant protection to cellular structures during oxidative stress. nih.govresearchgate.net Oxidative damage, caused by an overproduction of reactive oxygen species (ROS), can harm vital cellular components like membranes, proteins, and nucleic acids. mdpi.com Galactinol and RFOs act as osmoprotectants and have been shown to directly scavenge hydroxyl radicals, thereby shielding plant cells from this damage. tandfonline.comnih.gov

Studies on transgenic Arabidopsis plants overexpressing galactinol synthase (GolS) have provided strong evidence for this protective role. nih.govresearchgate.netnih.gov These plants exhibited higher intracellular levels of galactinol and raffinose, which correlated with enhanced tolerance to oxidative stress induced by salinity, chilling, and methyl viologen. nih.govresearchgate.net The protective mechanism is believed to involve the stabilization of membranes and proteins, a function often attributed to soluble sugars during stress conditions. nih.gov

This compound in Plant Development and Seed Biology

This compound is a crucial compound in the developmental processes of plants, particularly in the context of seed biology. nih.govnih.gov It serves as the primary galactose donor for the synthesis of raffinose family oligosaccharides (RFOs), which are instrumental in protecting seeds during maturation and ensuring their viability. nih.govnih.govcambridge.org

Role in Seed Desiccation Tolerance and Viability

Galactinol and the subsequently synthesized raffinose family oligosaccharides (RFOs) are strongly associated with the acquisition of desiccation tolerance in orthodox seeds. nih.govcambridge.orgcambridge.org Desiccation tolerance is the ability of seeds to survive extreme water loss during maturation and remain viable. Galactinol synthase (GolS) activity, which initiates the RFO biosynthesis pathway, increases late in seed development, coinciding with the onset of desiccation. cambridge.org

The accumulation of galactinol and RFOs is thought to protect cellular structures from damage caused by water removal. nih.gov These soluble carbohydrates may act as osmoprotectants, stabilizing membranes, proteins, and other macromolecules. cambridge.org They are proposed to form a glassy state within the cytoplasm as the seed dries, a condition that restricts molecular mobility and prevents deteriorative reactions. wur.nl

Studies on Arabidopsis have shown that manipulating the expression of GALACTINOL SYNTHASE (GS) and RAFFINOSE SYNTHASE (RS) genes affects the timing of desiccation tolerance acquisition in developing seeds. nih.gov Overexpression of these genes led to higher levels of galactinol and RFOs, resulting in improved germination rates after desiccation treatment at intermediate stages of seed development. nih.gov Conversely, mutant lines with reduced RFO content showed delayed acquisition of desiccation tolerance. nih.gov This indicates that galactinol and RFOs are critical protective compounds during seed maturation, enhancing viability in the face of desiccation stress. nih.gov

Contribution to Seed Longevity and Germination Processes

This compound plays a significant role in determining seed longevity, which is the ability of a seed to remain viable during storage. wur.nlnih.govportlandpress.com The accumulation of galactinol and the raffinose family of oligosaccharides (RFOs) it helps produce are positively correlated with seed storability. tandfonline.comcambridge.org These compounds are thought to contribute to the formation of a stable glassy state in the cytoplasm of dry seeds, which restricts molecular mobility and slows down aging processes. wur.nl

Research has identified a positive genetic correlation between the galactinol content in seeds and their longevity in species like Arabidopsis, tomato, and cabbage. wur.nl Mutant Arabidopsis seeds with defects in galactinol synthase have demonstrated shorter longevity. wur.nl The protective role of galactinol extends to mitigating oxidative stress, a key factor in seed deterioration. nih.govwur.nl

While essential for longevity, the role of galactinol and RFOs in the germination process itself is more complex. They are considered a source of carbon for the germinating embryo. researchgate.net However, some studies on soybean and chickpea genotypes with low RFO content did not show delayed germination, suggesting that RFOs might not be universally essential for initiating germination. nih.govresearchgate.net Nevertheless, the enzymes involved in RFO biosynthesis, including galactinol synthase, are positively regulated by factors associated with seed longevity and vigor. nih.gov For instance, in rice, overexpression of a protein repairing enzyme (PIMT) that enhances seed longevity also led to a higher accumulation of galactinol synthase transcripts and galactinol content. nih.gov

Carbon Partitioning and Transport Functions within Plants

Galactinol synthase (GolS), the enzyme responsible for synthesizing galactinol, plays a key regulatory role in carbon partitioning within plants. researchgate.netnih.gov It directs the flow of carbon from primary metabolism, specifically from myo-inositol and UDP-galactose, towards the synthesis of raffinose family oligosaccharides (RFOs). frontiersin.orgresearchgate.net This positions GolS at a critical metabolic junction, influencing the balance between sucrose (B13894) and RFOs. researchgate.net

In some plant species, RFOs, for which galactinol is the essential precursor, serve as predominant transport carbohydrates in the phloem. nih.govresearchgate.net While sucrose is the primary sugar transported in many plants, species that utilize RFOs for long-distance transport rely on the synthesis of galactinol in the minor veins of leaves. nih.gov However, galactinol itself does not appear to be the primary long-distance transport sugar; rather, it acts as a precursor for the synthesis of raffinose and stachyose (B150584) within the phloem companion cells. nih.gov

Studies using transgenic tobacco plants engineered to produce galactinol showed that while galactinol was synthesized, it was largely converted to raffinose, indicating that galactinol's primary transport-related function is as a substrate for RFO production. nih.gov This metabolic channeling highlights a mechanism for controlling the type of carbohydrate transported throughout the plant, which can have implications for growth, development, and stress responses. Altering pectin (B1162225) biosynthesis, which also utilizes sugar precursors, has been shown to affect carbon metabolism, partitioning, and allocation, further illustrating the interconnectedness of carbohydrate pathways in determining plant growth. oup.com

Interplay with Other Plant Metabolic Pathways

This compound synthesis is intricately linked with central plant metabolic pathways, primarily the inositol (B14025) and sucrose metabolism. frontiersin.orgresearchgate.net The synthesis of galactinol is catalyzed by galactinol synthase (GolS), which utilizes UDP-galactose and myo-inositol as substrates. researchgate.netresearchgate.net This places GolS as a crucial bridge between inositol metabolism and the biosynthesis of raffinose family oligosaccharides (RFOs). frontiersin.orgresearchgate.net Myo-inositol itself is a key metabolite involved in various cellular processes, including signal transduction and the formation of other essential compounds. mdpi.com

The production of galactinol directly influences the partitioning of carbon. By converting myo-inositol into galactinol, the cell diverts carbon resources towards the RFO pathway. researchgate.net Galactinol then serves as the galactose donor for the synthesis of raffinose from sucrose, a reaction catalyzed by raffinose synthase. researchgate.net This directly connects galactinol metabolism to the pool of sucrose, the primary product of photosynthesis.

Furthermore, the interplay extends to stress-response pathways. The accumulation of galactinol and RFOs under stress conditions has been shown to influence the levels of other protective compounds. For example, in citrus plants, genetic modification affecting GolS expression led to significant increases in antioxidants like ascorbate (B8700270) and α-tocopherol. plos.org In Dendrocalamus latiflorus, phytohormones such as auxins and abscisic acid regulate sugar metabolism, including pathways that provide precursors for galactinol synthesis, in response to developmental cues and environmental stress. mdpi.com This demonstrates that galactinol synthesis is not an isolated pathway but is integrated into the broader metabolic network that governs plant growth, development, and adaptation.

Cross-talk with Inositol Metabolism and Galactosyl Cyclitols

The biosynthesis of galactinol is intrinsically linked to the inositol pathway, serving as a crucial bridge between central inositol metabolism and the synthesis of RFOs. frontiersin.org The formation of galactinol is catalyzed by the enzyme galactinol synthase (GolS), which facilitates the transfer of a galactose moiety from UDP-galactose to myo-inositol. apsnet.orgresearchgate.net This reaction is the first committed step and a primary checkpoint in the RFO biosynthetic pathway, directly controlling the entry of myo-inositol into this process. frontiersin.orgnih.gov

Myo-inositol itself is a versatile metabolite in plants, serving as a precursor for a wide array of essential compounds, including phytic acid (a phosphorus storage form), cell wall components, and signaling molecules like phosphatidylinositol phosphates. nwafu.edu.cnnih.gov The allocation of myo-inositol towards galactinol synthesis is therefore a significant metabolic decision. Research has shown a highly significant correlation between the available levels of myo-inositol and the accumulation of RFOs in seeds. nih.gov In barley mutants with a reduced capacity for phytic acid synthesis, the increased availability of myo-inositol led to higher levels of galactinol, underscoring the competitive nature of these intersecting pathways. nih.gov

This metabolic cross-talk suggests that the rate of galactinol synthesis, and consequently RFO accumulation, is not solely dependent on the activity of GolS but is also controlled by the pool size of its substrates, particularly myo-inositol. nih.gov Furthermore, the synthesis of galactinol can influence the inositol signaling pathway. The enhanced activity of GolS is thought to affect the inositol 1,4,5-trisphosphate (IP3) cycle, a critical signaling cascade in plants. apsnet.org Galactinol itself, along with other related galactosyl cyclitols, is also emerging as a potential signaling molecule, capable of activating plant defense responses and functioning as a reactive oxygen species (ROS) scavenger under stress conditions. nih.govnih.govcapes.gov.br

Table 1: Key Enzymes and Metabolites in the Galactinol-Inositol Metabolic Interface

| Enzyme/Metabolite | Role/Function | Interacting Pathway(s) | Reference(s) |

| Myo-inositol | Precursor for galactinol synthesis. | Inositol metabolism, Phytic acid synthesis, Cell wall biogenesis, Phosphatidylinositol signaling. | frontiersin.org, nih.gov, nwafu.edu.cn |

| Galactinol synthase (GolS) | Catalyzes the synthesis of galactinol from myo-inositol and UDP-galactose. | Raffinose Family Oligosaccharide (RFO) biosynthesis. | apsnet.org, frontiersin.org, researchgate.net |

| Galactinol | Galactosyl donor for RFO synthesis; potential signaling molecule and ROS scavenger. | RFO pathway, Inositol signaling. | apsnet.org, nih.gov, nih.gov |

| Phytic acid | Major storage form of phosphorus in seeds; synthesis competes with galactinol for myo-inositol. | Inositol metabolism. | nih.gov, nih.gov |

Interactions with Sucrose and Other Carbohydrate Pathways

Galactinol's role as a galactosyl donor directly integrates its metabolism with that of sucrose, the foundational molecule for the Raffinose Family Oligosaccharides (RFOs). tandfonline.com RFOs, such as raffinose and stachyose, are synthesized by the sequential addition of galactose units from galactinol to a sucrose molecule. mdpi.comscienceopen.com This process is catalyzed by specific galactosyltransferases: raffinose synthase (RS) and stachyose synthase (STS). researchgate.nettandfonline.com

The interaction is bidirectional, as the synthesis of RFOs is reversible. nih.gov Raffinose synthase can also catalyze an exchange reaction between raffinose and sucrose. mdpi.com This dynamic equilibrium allows the plant to modulate the pools of transport and storage sugars according to its metabolic needs. The biosynthesis of RFOs is considered an extension of sucrose metabolism, creating a family of non-reducing sugars that are important for phloem transport, carbon storage, and stress protection. frontiersin.orgscienceopen.com

Research findings highlight that the accumulation of RFOs is not only dependent on galactinol availability but also on the concentration of sucrose. nih.gov Studies on pea seeds have demonstrated a moderately strong relationship between sucrose content and RFO content. nih.gov This indicates that the flux through the RFO pathway is co-limited by the availability of both the galactosyl donor (galactinol) and the acceptor molecule (sucrose).

Furthermore, the breakdown of RFOs by α-galactosidases releases galactose and sucrose. The resulting sucrose can be further metabolized by invertase or sucrose synthase into hexoses (glucose and fructose) or fructose (B13574) and UDP-glucose, which can then enter other central metabolic pathways like glycolysis or cell wall synthesis. nih.gov Galactinol itself is synthesized from UDP-galactose, a product derived from sucrose metabolism via UDP-glucose-4-epimerase, further tightening the link between these carbohydrate pathways. usda.gov This intricate network ensures a coordinated regulation of carbon partitioning between primary metabolism, transport, storage, and stress-related functions. capes.gov.br

Table 2: Relationship between Galactinol and Sucrose-Related Pathways

| Pathway/Compound | Interaction with Galactinol Metabolism | Key Enzyme(s) | Functional Outcome | Reference(s) |

| Sucrose | Acts as the initial acceptor molecule for the galactose unit from galactinol to form raffinose. | Raffinose Synthase (RS) | Synthesis of Raffinose Family Oligosaccharides (RFOs) for transport and storage. | tandfonline.com, nih.gov, mdpi.com |

| Raffinose Family Oligosaccharides (RFOs) | Synthesized using galactinol as the galactose donor. | Raffinose Synthase (RS), Stachyose Synthase (STS) | Carbon storage, phloem transport, osmoprotection. | frontiersin.org, tandfonline.com, scienceopen.com |

| UDP-galactose | Co-substrate with myo-inositol for galactinol synthesis. | Galactinol Synthase (GolS) | Provides the galactose moiety for galactinol formation. | apsnet.org, usda.gov |

| RFO Catabolism | Breakdown of RFOs releases sucrose, which can re-enter primary metabolism. | α-galactosidase, Invertase, Sucrose Synthase | Recycles carbon back into central metabolic pathways. | nih.gov |

Molecular Mechanisms and Signal Transduction Pathways Associated with Galactinol Hydrate Regulation in Plants

Transcriptional Regulation of Galactinol (B1212831) Biosynthetic Genes

The primary point of regulation for galactinol synthesis is at the transcriptional level, controlling the expression of Galactinol Synthase (GolS) genes. scielo.br GolS is the enzyme that catalyzes the first committed step in the RFO pathway: the transfer of a galactose moiety from UDP-galactose to myo-inositol to form galactinol. scielo.brnih.gov The expression of the GolS gene family is influenced by a variety of internal and external signals, which are mediated by specific transcription factors and plant hormones. biorxiv.org

Transcription factors are key proteins that bind to specific DNA sequences in the promoter regions of genes, thereby controlling their rate of transcription. Several families of transcription factors have been identified as crucial regulators of GolS genes, particularly in response to abiotic stress.

Heat Shock Factors (HSFs) : HSFs are central regulators of the heat shock response, but their role extends to other stresses as well. nih.gov Research in Arabidopsis thaliana has identified Galactinol Synthase 1 (GolS1) as a novel target of Heat Shock Factor 3 (AtHsfA1b). nih.gov The overexpression of HSF3 leads to constitutive expression of GolS1 and enhanced levels of raffinose (B1225341), even at normal temperatures. nih.gov Further studies have demonstrated that multiple HSFs are involved in this regulatory network. For instance, HsfA1a, HsfA1b, and HsfA2 have been shown to directly regulate GolS1 and GolS2. nih.govtandfonline.com HsfA3 has also been found to directly bind to the promoters of GolS1 and GolS2, activating their transcription and leading to increased galactinol levels and enhanced oxidative stress tolerance. nih.govkoreascience.kr This multi-faceted regulation by HSFs underscores the importance of galactinol synthesis in plant thermotolerance and stress adaptation. mdpi.com

WRKY Transcription Factors : The WRKY family of transcription factors is one of the largest in plants and is known to be involved in various stress responses. sci-hub.stjipb.net A direct link between WRKY factors and GolS regulation has been established. In the resurrection plant Boea hygrometrica, which can survive extreme dehydration, the BhGolS1 gene is induced by both dehydration and the hormone abscisic acid (ABA). nih.gov The promoter of BhGolS1 contains four specific binding sites known as W-boxes, which are recognized and bound by an ABA-inducible WRKY protein, BhWRKY1. nih.govresearchgate.net This interaction activates the transcription of BhGolS1, leading to the accumulation of RFOs, which contributes to the plant's remarkable desiccation tolerance. nih.govresearchgate.net This demonstrates a clear signaling pathway where a WRKY transcription factor acts as a molecular switch to turn on galactinol synthesis in response to stress signals. encyclopedia.pub

Table 1: Transcription Factors Regulating Galactinol Synthase (GolS) Genes

| Transcription Factor | Plant Species | Target Gene(s) | Effect on Transcription | Associated Stress/Signal |

| HsfA1a / HsfA1b | Arabidopsis thaliana | AtGolS1, AtGolS2 | Activation | Heat Stress tandfonline.comsci-hub.st |

| HsfA2 | Arabidopsis thaliana | AtGolS1, AtGolS2 | Activation | Heat Stress, Oxidative Stress nih.gov |

| HsfA3 (AtHsfA1b) | Arabidopsis thaliana | AtGolS1, AtGolS2 | Activation | Heat Stress, Oxidative Stress nih.govnih.govkoreascience.kr |

| BhWRKY1 | Boea hygrometrica | BhGolS1 | Activation | Dehydration, Abscisic Acid (ABA) nih.govresearchgate.net |

| RPBF (DOF factor) | Oryza sativa (Rice) | OsGolS | Activation | Seed Development researchgate.net |

Plant hormones are signaling molecules that, at very low concentrations, regulate a wide array of physiological processes, including responses to environmental stress. mdpi.com The biosynthesis of galactinol is significantly influenced by the hormonal state of the plant, particularly by abscisic acid and its interplay with gibberellins.

Abscisic Acid (ABA) : ABA is a key hormone involved in regulating seed development and mediating responses to abiotic stresses like drought and high salinity. mdpi.com Numerous studies have shown a positive correlation between ABA levels and the accumulation of galactinol and RFOs. researchgate.netresearchgate.net The application of exogenous ABA to alfalfa somatic embryos and tiny vetch seeds has been shown to induce a significant increase in galactinol synthase activity and the accumulation of galactinol, raffinose, and stachyose (B150584). researchgate.netresearchgate.net This hormonal induction occurs at the transcriptional level, with ABA treatment upregulating the expression of GolS genes. plos.org The signaling pathway often involves ABA-inducible transcription factors, such as the previously mentioned BhWRKY1, which directly activates GolS expression. nih.gov

Gibberellins (GAs) : Gibberellins are a class of hormones that regulate growth processes such as stem elongation and seed germination. wikipedia.org The regulation of galactinol synthesis by GAs appears to be largely indirect, operating through an antagonistic relationship with ABA. mdpi.comwikipedia.org During seed development and in response to stress, high levels of ABA, which promote GolS expression, are often correlated with low levels of bioactive GAs. wikipedia.org While direct transcriptional control of GolS genes by GA-responsive signaling components has not been extensively documented, the balance between ABA and GA is crucial for controlling developmental transitions and stress responses where galactinol synthesis is critical. csic.esnih.govnih.gov

Role of Transcription Factors (e.g., Heat Shock Factors, WRKY)

Post-Transcriptional and Post-Translational Regulation

Regulation of galactinol synthesis is not limited to the initiation of gene transcription. Subsequent steps, including the processing of messenger RNA (mRNA) and the modification of the GolS enzyme itself, provide additional layers of control. This allows for a more rapid and fine-tuned response to cellular needs. scielo.brscielo.br

Post-Transcriptional Regulation : A significant non-canonical regulatory mechanism has been identified in rice (Oryza sativa). nih.govresearchgate.net The two GolS genes in rice, OsGolS1 and OsGolS2, contain introns with premature termination codons (PTCs). nih.govuni.lu Under abiotic stress conditions, these introns can be retained in the final mRNA transcript. nih.govplos.org This process, known as intron retention, leads to a transcript that, if translated, would produce a non-functional protein. nih.gov These premature transcripts are often targeted for degradation through a cellular surveillance mechanism called Nonsense-Mediated Decay (NMD). researchgate.netuni.lu This combined process of regulated intron retention and degradation, termed Regulated Unproductive Splicing and Translation (RUST), acts as a post-transcriptional switch. nih.gov It allows the plant to rapidly control the amount of mature, functional GolS mRNA available for protein synthesis, providing a dynamic way to manage galactinol production under stress. nih.govuni.lu

Post-Translational Regulation : After the GolS protein is synthesized, its activity can be further modulated through post-translational modifications (PTMs). mdpi.com A lack of direct correlation between GolS transcript levels and the concentration of RFOs in some studies suggests the presence of post-translational control. scielo.brscielo.br Analysis of GolS protein sequences has revealed a conserved serine residue that is a likely site for phosphorylation. scielo.brscielo.br Phosphorylation is a common PTM where a phosphate (B84403) group is added to a protein, which can alter its enzymatic activity, stability, or localization. While the specific kinases and phosphatases that act on GolS are still under investigation, it is proposed that phosphorylation plays a key role in fine-tuning GolS activity in response to immediate metabolic or stress signals. scielo.br

Cellular and Subcellular Localization of Galactinol Synthesis and Accumulation

The location of galactinol synthesis and accumulation within the plant and the cell is highly specific and reflects its diverse physiological roles, from long-distance transport of carbon to cellular osmoprotection.

Cellular and Subcellular Localization : The synthesis of galactinol, catalyzed by the GolS enzyme, is believed to occur primarily in the cytosol. nih.gov However, the expression of different GolS isoforms can be localized to specific cell types. In species like cucumber (Cucumis sativus) and melon (Cucumis melo), which transport RFOs in their phloem, a distinct spatial separation of GolS gene expression is observed. ashs.orgoup.com One isoform (CsGolS1 in cucumber) is specifically expressed in the vascular tissues, particularly in the intermediary companion cells of the minor veins. nih.govoup.comcore.ac.uk This localization is directly linked to the synthesis of RFOs for phloem loading and long-distance transport. ashs.org In contrast, other GolS isoforms are expressed predominantly in mesophyll cells. nih.govoup.com This suggests that the galactinol and RFOs produced in mesophyll cells serve a different purpose, likely acting as compatible solutes for osmoprotection within the leaf tissue itself under stress conditions. oup.com Once synthesized, galactinol and the resulting RFOs can accumulate in various subcellular compartments, including the cytosol, vacuoles, and chloroplasts, where they contribute to stabilizing membranes and proteins during stress. nih.govfrontiersin.orgthegoodscentscompany.com

Table 2: Localization of Galactinol Synthase (GolS) Isoforms in Cucumber (Cucumis sativus)

| GolS Isoform | Primary Cellular Localization | Proposed Function |

| CsGolS1 | Vascular Tissues (Minor Vein Companion Cells) | Synthesis of RFOs for phloem loading and transport nih.govoup.com |

| CsGolS2 | Mesophyll Cells | Synthesis of RFOs for cellular osmoprotection nih.govoup.com |

| CsGolS3 | Mesophyll Cells | Synthesis of RFOs for cellular osmoprotection nih.govoup.com |

| CsGolS4 | Mesophyll Cells | Synthesis of RFOs for cellular osmoprotection nih.govoup.com |

Analytical Methodologies for Galactinol Hydrate Research

Chromatographic Techniques for Separation and Quantification of Sugars

Chromatography is a cornerstone of galactinol (B1212831) research, enabling the separation and quantification of this and other soluble sugars from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RI)

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector is a widely used method for the analysis of galactinol and other sugars. oup.comnih.gov This technique separates compounds based on their interaction with a stationary phase packed into a column. The RI detector then measures the change in the refractive index of the eluent as the separated compounds pass through, allowing for their quantification.

For instance, soluble sugars, including galactinol, can be extracted from plant tissues using 80% ethanol (B145695). oup.com After extraction and deionization, the samples are analyzed by HPLC. oup.com A common setup involves using a specialized sugar column, such as a Waters Sugar-Pak I or a Shodex SUGAR SC1011, maintained at an elevated temperature (e.g., 80°C) with water as the mobile phase. oup.comshodex.com Galactinol is then identified and quantified by comparing its retention time to that of a known standard. oup.com This method has been successfully applied to analyze sugars in cucumber leaves and phloem sap. oup.com

Table 1: HPLC-RI Analysis of Sugars Involved in Raffinose (B1225341) Metabolism

| Compound |

|---|

| Raffinose |

| Sucrose (B13894) |

| Galactinol |

| Galactose |

| myo-Inositol |

This table lists the sugars that can be analyzed using a Shodex SUGAR SC1011 column in HPLC-RI applications. shodex.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers a highly sensitive and specific method for carbohydrate analysis. oup.comcapes.gov.brnih.gov This technique is particularly advantageous for separating and quantifying closely related sugars. HPAEC separates anionic compounds, including carbohydrates at high pH, on a specialized column. PAD provides sensitive and direct detection of carbohydrates without the need for derivatization.

HPAEC-PAD has been successfully used to quantify galactinol and RFOs in common bean leaf and root samples. oup.com The method demonstrates high reproducibility and can separate a range of soluble sugars, including myo-inositol, galactinol, glucose, fructose (B13574), sucrose, raffinose, stachyose (B150584), and verbascose (B1348371), often within a 20-minute analysis time. capes.gov.brnih.gov The use of a gradient elution with sodium hydroxide (B78521) as the eluent enhances sensitivity and allows for the detection of even low-abundance sugars. capes.gov.brnih.gov

Table 2: Comparison of Chromatographic Techniques for Sugar Analysis

| Technique | Column Example | Detection Method | Key Advantages |

|---|---|---|---|

| HPLC-RI | Waters Sugar-Pak I, Shodex SUGAR SC1011 | Refractive Index (RI) | Robust, suitable for quantifying major sugars. oup.comshodex.com |

| HPAEC-PAD | Dionex Carbopac PA20, CarboPac PA100 | Pulsed Amperometric Detection (PAD) | High sensitivity, high resolution, no derivatization needed. oup.comcapes.gov.brmdpi.com |

| GC-MS | - | Mass Spectrometry (MS) | High sensitivity, provides structural information, suitable for metabolite profiling. nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive metabolite profiling, including the analysis of galactinol. nih.govnih.govresearchgate.net In this method, volatile derivatives of the metabolites are separated by gas chromatography and then identified and quantified by mass spectrometry. GC-MS offers high sensitivity and provides structural information, making it ideal for identifying a wide range of compounds in a sample.

GC-MS has been employed to study metabolite variability in different species and geographical origins of coffee, where galactinol was one of the identified compounds. nih.govresearchgate.net In studies on Arabidopsis, GC-MS was used to quantify the increase in galactinol levels in response to heat stress. nih.gov This technique has also been suggested as a tool for identifying potential quality markers in specialty coffee, with galactinol showing a positive correlation with cup scores. nih.govosaka-u.ac.jp

Enzymatic Assays for Galactinol Synthase Activity

Galactinol synthase (GolS) is the key enzyme responsible for the synthesis of galactinol from UDP-galactose and myo-inositol. usda.govfrontiersin.org Assaying the activity of GolS is crucial for understanding the regulation of the RFO biosynthetic pathway.

A common method for determining GolS activity involves an isotopic assay. usda.govscielo.br In this assay, a plant extract containing the enzyme is incubated with UDP-[14C]-galactose and myo-inositol. usda.gov The reaction is stopped, and the amount of radiolabeled galactinol formed is quantified, typically through liquid scintillation counting. scielo.br This method is highly sensitive and allows for the detection of low levels of enzyme activity. usda.govscielo.br

More recently, a non-isotopic, colorimetric assay has been developed. scielo.brscispace.com This method indirectly measures the amount of UDP produced in the GolS reaction. The UDP is hydrolyzed by apyrase, and the resulting inorganic phosphate (B84403) is quantified colorimetrically. scielo.brscispace.com This colorimetric method has been shown to be as reliable as the isotopic method for determining GolS activity profiles in developing soybean seeds. scielo.brscispace.com

Table 3: Components of a Typical Galactinol Synthase Activity Assay

| Component | Function |

|---|---|

| Plant extract | Source of Galactinol Synthase enzyme |

| UDP-galactose | Substrate (galactosyl donor) |

| myo-inositol | Substrate (galactosyl acceptor) |

| MnCl2 | Cofactor, enhances enzyme activity. usda.govscielo.br |

| Dithiothreitol (DTT) | Reducing agent, protects enzyme from oxidation. usda.govscielo.br |

| HEPES-NaOH buffer | Maintains optimal pH for the reaction. oup.comusda.gov |

This table outlines the essential components and their roles in an in vitro assay to measure the activity of galactinol synthase.

Isotopic Labeling and Metabolic Flux Analysis (MFA)

Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic pathways, providing insights into their dynamics and regulation. nih.gov When combined with computational modeling, this approach, known as Metabolic Flux Analysis (MFA), can quantify the rates of intracellular metabolic reactions. nih.gov

Application of 13C Tracers for Pathway Elucidation

The use of stable isotopes, particularly 13C, has become a central technique in metabolic research. creative-proteomics.com In the context of galactinol biosynthesis, 13C-labeled precursors, such as [U-13C]glucose, can be supplied to plant cells or tissues. researchgate.net The incorporation of 13C into galactinol and other metabolites is then tracked over time using techniques like GC-MS or NMR spectroscopy. researchgate.net

This approach allows researchers to elucidate the biosynthetic pathways leading to galactinol formation and to understand how carbon from primary metabolism is partitioned into the RFO pathway. researchgate.net For example, by analyzing the 13C labeling patterns in amino acids derived from biomass, it is possible to reconstruct the labeling patterns of key metabolic intermediates and trace their contribution to galactinol synthesis. researchgate.net Isotopic labeling experiments have been instrumental in confirming the biosynthetic origins of various metabolites and can be applied to study systems even with low incorporation rates. researchgate.net While direct MFA studies specifically targeting galactinol hydrate (B1144303) are not extensively detailed in the provided context, the principles of 13C-MFA are broadly applicable to understanding its synthesis and role within the broader metabolic network of the plant. nih.govd-nb.infoplos.org

Quantification of Metabolic Fluxes through Galactinol Pathways

Metabolic flux analysis (MFA) is a powerful analytical methodology used to determine the rate of metabolic reactions within a biological system. novelgenetech.comwikipedia.org It provides a quantitative understanding of the flow, or flux, of metabolites through a network of pathways. nih.gov In the context of galactinol metabolism, MFA is crucial for elucidating how carbon is partitioned between primary metabolic pathways, such as sucrose storage, and the biosynthesis of galactinol and its downstream products, the Raffinose Family Oligosaccharides (RFOs). scielo.broup.com This analysis is particularly important as the enzyme galactinol synthase (GolS) represents a key regulatory checkpoint, committing carbon to the RFO pathway. frontiersin.orgplos.org

The fundamental principle of MFA involves the use of stable isotope tracers, most commonly carbon-13 (¹³C), which are introduced into the biological system via a labeled substrate like ¹³C-glucose or ¹³C-sucrose. creative-proteomics.comcreative-proteomics.com As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including those in the galactinol pathway. frontiersin.org By measuring the specific pattern of ¹³C incorporation (the isotopomer distribution) in these metabolites, researchers can mathematically model and calculate the rates of individual enzymatic reactions. wikipedia.orgdbkgroup.org

The quantification process requires sophisticated analytical techniques to measure the isotopic labeling patterns of metabolites. novelgenetech.com The primary methods employed are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique separates individual metabolites before ionization and detection. creative-proteomics.com MS is highly sensitive and can accurately determine the mass distribution of isotopomers in a given metabolite pool, providing the raw data needed for flux calculations. nih.govcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional [¹³C, ¹H] NMR can provide detailed information about the specific positions of ¹³C atoms within a molecule's carbon skeleton. nih.gov This positional information offers a deeper insight into the specific reaction pathways that were active. nih.gov

The table below summarizes the core analytical techniques used in metabolic flux analysis.

| Analytical Technique | Principle | Application in Galactinol Flux Analysis |

| Stable Isotope Labeling | Introduction of a non-radioactive isotope (e.g., ¹³C) via a substrate (e.g., glucose, sucrose) to trace its path through metabolic reactions. creative-proteomics.com | Tracing carbon from sucrose and myo-inositol into galactinol and Raffinose Family Oligosaccharides (RFOs). nsf.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and then measures the mass-to-charge ratio of ionized molecules to determine their mass and isotopic composition. creative-proteomics.com | Quantifying the abundance and ¹³C enrichment of key metabolites like myo-inositol, galactinol, raffinose, and stachyose. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis; suitable for less volatile and thermally labile molecules. creative-proteomics.com | Analysis of phosphorylated intermediates and nucleotide sugars like UDP-galactose that are precursors to galactinol. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (like ¹³C and ¹H) to determine molecular structure and the position of isotopic labels. wikipedia.org | Determining the specific carbon atoms that are labeled in galactinol and RFOs, which helps to resolve ambiguous pathway routes. nih.gov |

Detailed Research Findings

Research in developing soybean embryos provides a clear example of applying these methodologies. In one study, embryos were cultured with U-¹³C sucrose. nih.gov Using 2D [¹³C, ¹H] NMR and computer-aided modeling, researchers were able to construct a detailed metabolic flux map. This map quantified the flow of carbon through glycolysis, the pentose (B10789219) phosphate pathway, and the TCA cycle, which are the foundational pathways that supply the precursors for galactinol synthesis: myo-inositol and UDP-galactose. nih.gov

A study on pea seeds with different RFO compositions highlighted the quantitative relationship between enzyme activities and metabolite accumulation, which is an indirect measure of flux. Seeds of the RRRbRb line, which accumulate high levels of verbascose, showed significantly higher stachyose synthase activity compared to the SD1 line, which accumulates mainly stachyose. nih.gov This demonstrates how changes in the activity of a single enzyme can dramatically alter the metabolic flux and the profile of end-products.

The following table presents data adapted from the study on pea seeds, illustrating the correlation between enzyme activity and metabolite concentration at a key developmental stage (30 days post anthesis for RRRbRb, 20 DPA for SD1, corresponding to peak activities). nih.gov

| Compound/Enzyme | Line SD1 (Low Verbascose) | Line RRRbRb (High Verbascose) | Unit |

| Metabolites | |||

| Galactinol | ~2 | ~10 | µmol/g dry weight |

| Raffinose | ~5 | ~15 | µmol/g dry weight |

| Stachyose | ~60 | ~80 | µmol/g dry weight |

| Verbascose | <5 | ~100 | µmol/g dry weight |

| Enzyme Activities | |||

| Galactinol Synthase | ~100 | ~250 | pkat/seed |

| Stachyose Synthase | ~103 | ~446 | pkat/seed |

In another significant study, metabolic engineering was used to introduce the RFO biosynthesis pathway into Arabidopsis thaliana, a plant that does not typically transport these sugars. frontiersin.org By expressing galactinol synthase, raffinose synthase, and stachyose synthase in specific cells, researchers could analyze the resulting metabolic shifts. frontiersin.org Analysis of leaves fed with ¹⁴C showed low specific activity in the newly synthesized RFOs. This crucial finding indicated that while the RFOs accumulated to high levels, their turnover rate, or the flux through the synthesis and degradation cycle, was relatively low compared to other sugar pools. frontiersin.org This demonstrates the power of MFA to distinguish between the static concentration of a metabolite and the dynamic rate of its formation.

Advanced Research Areas and Future Directions in Plant Science

Genetic Engineering and Molecular Breeding Strategies for Enhanced Galactinol (B1212831) Accumulation in Crops

The role of galactinol as a precursor to Raffinose (B1225341) Family Oligosaccharides (RFOs) and as a protective compound in its own right has made its biosynthetic pathway a key target for improving crop resilience. tandfonline.comfrontiersin.org Genetic engineering and molecular breeding are at the forefront of efforts to enhance galactinol accumulation, primarily by targeting its rate-limiting enzyme, Galactinol synthase (GolS). plos.org The overexpression of GolS genes is a common and effective strategy. researchgate.net Studies have shown that introducing and overexpressing GolS genes, either from the same species or a different one, can lead to increased levels of galactinol and subsequent RFOs, which often correlates with enhanced tolerance to various abiotic stresses. nih.gov

For instance, transgenic rice overexpressing wheat's cold-inducible TaGolS1 or TaGolS2 genes accumulated significantly higher levels of galactinol and raffinose, resulting in improved tolerance to chilling stress. jst.go.jp Similarly, overexpressing the AtGolS2 gene from Arabidopsis thaliana in rice led to higher galactinol levels and increased grain yield under drought conditions in field trials. nih.gov This approach has been successfully applied across numerous species. Overexpression of a soybean GolS gene (GmGolS2) in Arabidopsis improved salt stress tolerance isaaa.org, and introducing a citrus GolS gene (CsGolS6) into tobacco enhanced tolerance to both drought and salt stress. plos.orgnih.gov These genetic modifications demonstrate that manipulating the galactinol biosynthetic pathway is a viable strategy for developing crops better suited to challenging environmental conditions. jst.go.jp

Conversely, in some crops like soybeans, RFOs are considered anti-nutritional factors because they cannot be digested by monogastric animals. frontiersin.org In this context, molecular breeding aims to reduce their content. Using the CRISPR/Cas9 gene-editing tool, researchers have successfully knocked out two soybean GolS genes, GmGOLS1A and GmGOLS1B. frontiersin.org This targeted mutation resulted in a significant (35.2%) decrease in the total RFO content in soybean seeds, demonstrating the precision of modern breeding techniques to tailor crop composition for improved nutritional quality. frontiersin.org